molecular formula C18H15N2NaO5S B13418503 Sodium (4-((2-Hydroxynaphthalenyl)diazenyl)-5-methoxy-2-methylbenzenesulfonate

Sodium (4-((2-Hydroxynaphthalenyl)diazenyl)-5-methoxy-2-methylbenzenesulfonate

Cat. No.: B13418503
M. Wt: 394.4 g/mol
InChI Key: NJGLEJODXGUKCV-UHFFFAOYSA-M
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Description

Sodium (4-((2-Hydroxynaphthalenyl)diazenyl)-5-methoxy-2-methylbenzenesulfonate) is a synthetic organic compound known for its vibrant color and utility in various industrial applications. It is commonly used as a dye and has significant importance in the field of chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (4-((2-Hydroxynaphthalenyl)diazenyl)-5-methoxy-2-methylbenzenesulfonate) typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, which is then coupled with a naphthol derivative under alkaline conditions. The reaction is carried out at low temperatures to maintain the stability of the diazonium salt .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of reaction parameters such as temperature, pH, and reactant concentrations to optimize the production efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Sodium (4-((2-Hydroxynaphthalenyl)diazenyl)-5-methoxy-2-methylbenzenesulfonate) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of aromatic amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium dithionite and zinc dust in acidic conditions are often used for reduction.

    Substitution: Halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include quinones, aromatic amines, and substituted aromatic compounds, depending on the reaction conditions and reagents used .

Scientific Research Applications

Sodium (4-((2-Hydroxynaphthalenyl)diazenyl)-5-methoxy-2-methylbenzenesulfonate) has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable azo bonds, which contribute to its vibrant color and stability. The molecular targets include aromatic compounds with which it can form stable complexes. The pathways involved in its action include electrophilic substitution and complexation reactions .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 4-((2-Hydroxy-1-naphthyl)diazenyl)benzenesulfonate
  • 4-((2-Hydroxy-1-naphthyl)diazenyl)benzenesulfonic acid

Uniqueness

Sodium (4-((2-Hydroxynaphthalenyl)diazenyl)-5-methoxy-2-methylbenzenesulfonate) is unique due to the presence of the methoxy and methyl groups, which enhance its solubility and stability compared to similar compounds. These functional groups also influence its reactivity and the types of reactions it can undergo .

Properties

Molecular Formula

C18H15N2NaO5S

Molecular Weight

394.4 g/mol

IUPAC Name

sodium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-methoxy-2-methylbenzenesulfonate

InChI

InChI=1S/C18H16N2O5S.Na/c1-11-9-14(16(25-2)10-17(11)26(22,23)24)19-20-18-13-6-4-3-5-12(13)7-8-15(18)21;/h3-10,21H,1-2H3,(H,22,23,24);/q;+1/p-1

InChI Key

NJGLEJODXGUKCV-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)[O-])OC)N=NC2=C(C=CC3=CC=CC=C32)O.[Na+]

Origin of Product

United States

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